Icofungipen: A Technical Overview of its Discovery and Development
Icofungipen: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icofungipen (formerly known as PLD-118 and BAY 10-8888) is a novel, orally bioavailable antifungal agent belonging to the β-amino acid class.[1][2] It represents a significant departure from existing antifungal classes due to its unique mechanism of action, which involves the inhibition of fungal protein synthesis.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development history of icofungipen, with a focus on the experimental data and methodologies that have defined its preclinical and clinical profile.
Discovery and Origin
The development of icofungipen originated from studies on cispentacin, a natural cyclic β-amino acid isolated from Bacillus cereus and Streptomyces setonii, which exhibited notable anti-yeast activity.[3] In an effort to discover novel, orally active, and safe antifungal compounds, cyclic β-amino acids were further investigated by Bayer AG. This research led to the identification of (−)-(1R,2S)-2-amino-4-methylene-cyclopentane carboxylic acid, which was initially designated as BAY 10-8888.[1] The compound was subsequently licensed to GlaxoSmithKline Research Centre Zagreb Ltd. (formerly PLIVA) and renamed PLD-118, with the generic name icofungipen.[1][4]
Mechanism of Action
Icofungipen's antifungal activity stems from its ability to disrupt protein biosynthesis in susceptible fungi.[1][5] The compound is actively transported into yeast cells where it competitively inhibits isoleucyl-tRNA synthetase (IleRS).[1][6] This inhibition prevents the charging of tRNA with isoleucine, thereby halting protein translation and ultimately leading to fungal cell growth inhibition.[6] Computational studies have shown that icofungipen binds effectively to the active site of Candida albicans IleRS, with its carboxylic acid group orienting towards the Connective Polypeptide (CP) core loop, leading to a more stable complex compared to the natural substrate, isoleucine.[6]
Preclinical Development
In Vitro Activity
The in vitro antifungal activity of icofungipen has been evaluated against various Candida species. A crucial aspect of this testing is the use of chemically defined growth media, as the presence of free amino acids can compete with the uptake of the compound, leading to falsely elevated Minimum Inhibitory Concentrations (MICs).[1][5]
Table 1: In Vitro Susceptibility of Candida albicans to Icofungipen
| Strain(s) | No. of Strains | Medium | Incubation | MIC Range (µg/mL) |
| C. albicans | 69 | Yeast Nitrogen Base | 24h at 30-37°C | 4 to 32[1][5] |
| C. albicans PSCF 0440 | 1 | Yeast Nitrogen Base | 24h | 0.5 to 4[1] |
| C. albicans ATCC 90028 | 1 | Yeast Nitrogen Base | 24h | 4 to 8[1] |
| C. albicans PSCF 0085 | 1 | Yeast Nitrogen Base | 24h | 8 to 64[1] |
| C. albicans NIH 8621 | 1 | Yeast Nitrogen Broth-1% Glucose | 24h & 48h | 0.5 (MIC-2)[3] |
Experimental Protocol: In Vitro Susceptibility Testing
The MIC of icofungipen was determined using a broth microdilution method.[1][3]
-
Medium Preparation: A chemically defined medium, such as Yeast Nitrogen Base (YNB) or Yeast Nitrogen Broth with 1% glucose (YNG), adjusted to a pH of 6 to 7, was used.[1][3] This is critical to avoid competition for uptake by exogenous amino acids.
-
Inoculum Preparation: Candida albicans isolates were cultured on Sabouraud dextrose agar plates. A suspension was prepared and adjusted to achieve a final inoculum of 50 to 100 CFU/well in the microtiter plates.[1][5]
-
Drug Dilution: Icofungipen was dissolved in a suitable solvent (e.g., phosphate buffer) to create a stock solution, from which serial dilutions were made in the assay medium.[1]
-
Incubation: The microtiter plates were incubated at 30 to 37°C for 24 to 48 hours.[1][3]
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of fungal growth (e.g., 50% inhibition, or MIC-2) compared to a drug-free control well.[3]
References
- 1. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Icofungipen (PLIVA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity and in vivo efficacy of icofungipen (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational study of the mechanism of binding of antifungal icofungipen in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
